molecular formula C8H3Cl2F5O B1409805 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride CAS No. 1806322-21-3

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1409805
CAS No.: 1806322-21-3
M. Wt: 281 g/mol
InChI Key: GVWNCBNZSAAYMQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride is an organic compound with the molecular formula C8H3Cl2F5O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride typically involves the reaction of 3,6-dichlorophenol with difluoromethyl ether in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,6-Dichlorophenol+Difluoromethyl etherThis compound\text{3,6-Dichlorophenol} + \text{Difluoromethyl ether} \rightarrow \text{this compound} 3,6-Dichlorophenol+Difluoromethyl ether→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-2-(trifluoromethoxy)benzotrifluoride
  • 3,6-Dichloro-2-(methoxy)benzotrifluoride
  • 3,6-Dichloro-2-(ethoxy)benzotrifluoride

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(10)6(16-7(11)12)5(3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNCBNZSAAYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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